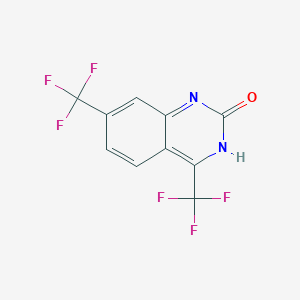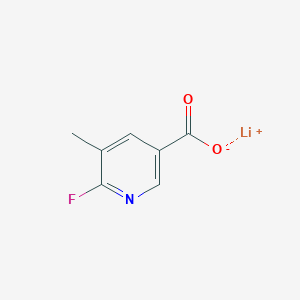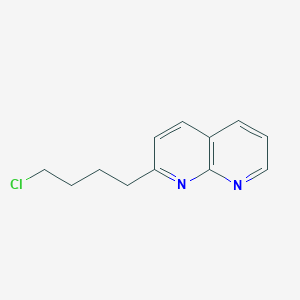
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a quinazolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 4,7-bis(trifluoromethyl)anthranilic acid with formamide. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazolinone derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biomolecules.
類似化合物との比較
Similar Compounds
- 4,7-Dimethylquinazolin-2(1H)-one
- 4,7-Dichloroquinazolin-2(1H)-one
- 4,7-Difluoroquinazolin-2(1H)-one
Comparison
Compared to these similar compounds, 4,7-Bis(trifluoromethyl)quinazolin-2(1H)-one is unique due to the presence of two trifluoromethyl groups. These groups enhance its chemical stability and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H4F6N2O |
|---|---|
分子量 |
282.14 g/mol |
IUPAC名 |
4,7-bis(trifluoromethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C10H4F6N2O/c11-9(12,13)4-1-2-5-6(3-4)17-8(19)18-7(5)10(14,15)16/h1-3H,(H,17,18,19) |
InChIキー |
QHOCLTZSWSLQEW-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=O)N=C2C=C1C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)

![Methyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B13128123.png)
![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)









